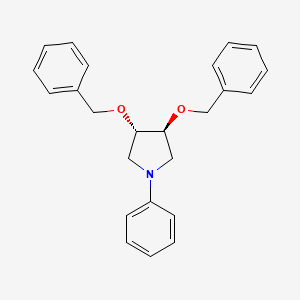
(3S,4S)-3,4-Bis(benzyloxy)-1-phenylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-3,4-Bis(benzyloxy)-1-phenylpyrrolidine is a chiral pyrrolidine derivative characterized by the presence of two benzyloxy groups and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3,4-Bis(benzyloxy)-1-phenylpyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and benzyl alcohol.
Protection of Hydroxyl Groups: The hydroxyl groups of benzyl alcohol are protected using benzyl chloride in the presence of a base like sodium hydroxide.
Formation of Pyrrolidine Ring: The protected benzyl alcohol is then reacted with pyrrolidine under specific conditions to form the pyrrolidine ring.
Introduction of Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction using phenyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S)-3,4-Bis(benzyloxy)-1-phenylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3S,4S)-3,4-Bis(benzyloxy)-1-phenylpyrrolidine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3S,4S)-3,4-Bis(benzyloxy)-1-phenylpyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic Acid: A similar compound with an additional carboxylic acid group.
(2S,3S,4S,5S)-2,3,4-Tris(benzyloxy)-5-[(benzyloxy)methyl]-5-hydroxycyclohexanone: A compound with multiple benzyloxy groups and a cyclohexanone ring.
4’-O-Benzyloxy (3S,4S)-Ezetimibe: A derivative of ezetimibe with a benzyloxy group.
Uniqueness
(3S,4S)-3,4-Bis(benzyloxy)-1-phenylpyrrolidine is unique due to its specific chiral configuration and the presence of both benzyloxy and phenyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.
Propriétés
Numéro CAS |
880497-83-6 |
|---|---|
Formule moléculaire |
C24H25NO2 |
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
(3S,4S)-1-phenyl-3,4-bis(phenylmethoxy)pyrrolidine |
InChI |
InChI=1S/C24H25NO2/c1-4-10-20(11-5-1)18-26-23-16-25(22-14-8-3-9-15-22)17-24(23)27-19-21-12-6-2-7-13-21/h1-15,23-24H,16-19H2/t23-,24-/m0/s1 |
Clé InChI |
BPZWFSHEAIPBHJ-ZEQRLZLVSA-N |
SMILES isomérique |
C1[C@@H]([C@H](CN1C2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
SMILES canonique |
C1C(C(CN1C2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


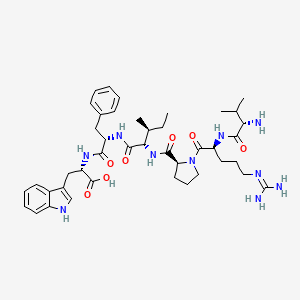
![3-Aminopropyl ([1,1'-biphenyl]-4-yl)acetate](/img/structure/B14193061.png)
![6-(2-aminoethyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14193080.png)
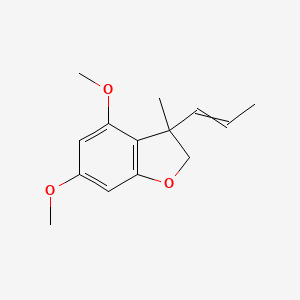
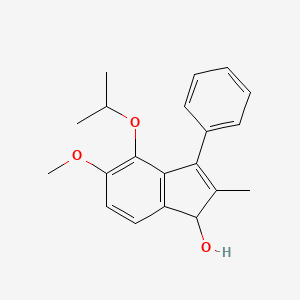
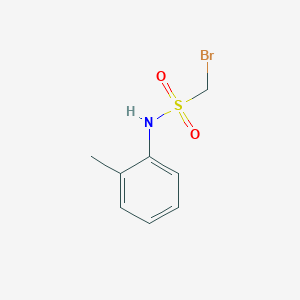
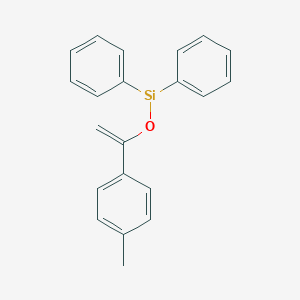
![2-[1-Iodo-2-(iodomethyl)hexan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14193101.png)
![3,4-Dibromo-3,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14193106.png)
![6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14193110.png)
![1-Hydroxy-3'-nitro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14193112.png)
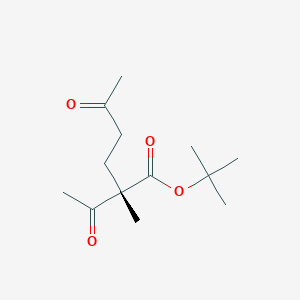
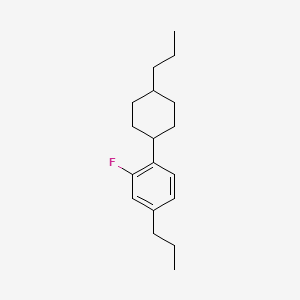
![2-[(Diphenylmethylidene)amino]-2-ethylpent-4-enamide](/img/structure/B14193123.png)
